4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione
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Description
4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C14H11BrN4O3S and its molecular weight is 395.23 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on antimicrobial and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is C16H15BrN4O3S, with a molecular weight of approximately 404.29 g/mol. The compound features a triazole ring, a furan moiety, and a brominated benzylidene group, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H15BrN4O3S |
Molecular Weight | 404.29 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves the condensation reaction of appropriate aldehydes with thiosemicarbazide derivatives under acidic conditions. The reaction pathway generally follows these steps:
- Formation of Benzylidene Intermediate : The aldehyde reacts with thiosemicarbazide to form an intermediate.
- Cyclization : The intermediate undergoes cyclization to form the triazole ring.
- Final Product Formation : The thione group is introduced during the final stages of synthesis.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of triazole derivatives. The compound has been evaluated against various bacterial strains and fungi:
- Bacterial Strains Tested :
- Gram-positive: Staphylococcus aureus, Bacillus subtilis
- Gram-negative: Escherichia coli, Pseudomonas aeruginosa
Results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus flavus. The efficacy varied based on concentration and exposure time.
Anticancer Activity
The anticancer potential of this compound has also been investigated in various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Studies demonstrated that the compound induced apoptosis in cancer cells, with IC50 values around 20 µM for HeLa cells. Mechanistic studies suggested that it may inhibit cell proliferation by disrupting mitochondrial function and activating caspase pathways.
Case Studies
- Antibacterial Evaluation : In a study evaluating multiple triazole derivatives, this specific compound was found to outperform several known antibiotics in inhibiting bacterial growth.
- Anticancer Mechanism : A research group reported that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a potential mechanism for its anticancer effects.
Properties
CAS No. |
478253-74-6 |
---|---|
Molecular Formula |
C14H11BrN4O3S |
Molecular Weight |
395.23 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11BrN4O3S/c1-21-11-6-8(5-9(15)12(11)20)7-16-19-13(17-18-14(19)23)10-3-2-4-22-10/h2-7,20H,1H3,(H,18,23)/b16-7+ |
InChI Key |
BFZYYEPMYYRRTE-FRKPEAEDSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)Br)O |
Origin of Product |
United States |
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